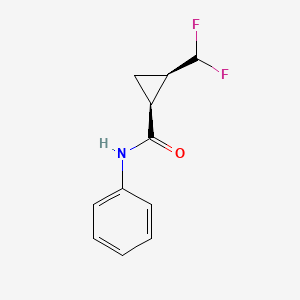
rac-(1R,2S)-2-(difluoromethyl)-N-phenylcyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,2S)-2-(difluoromethyl)-N-phenylcyclopropane-1-carboxamide is a chiral compound with significant interest in various fields of chemistry and biology
Méthodes De Préparation
The synthesis of rac-(1R,2S)-2-(difluoromethyl)-N-phenylcyclopropane-1-carboxamide involves several steps. One common method includes the cyclopropanation of a suitable precursor, followed by the introduction of the difluoromethyl group and subsequent amidation with aniline to form the final product. The reaction conditions typically involve the use of catalysts and specific reagents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to achieve large-scale synthesis efficiently.
Analyse Des Réactions Chimiques
rac-(1R,2S)-2-(difluoromethyl)-N-phenylcyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines, depending on the reducing agents used.
Substitution: The difluoromethyl group can be substituted with other functional groups under specific conditions, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
rac-(1R,2S)-2-(difluoromethyl)-N-phenylcyclopropane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of rac-(1R,2S)-2-(difluoromethyl)-N-phenylcyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group and cyclopropane ring contribute to its binding affinity and specificity. The compound may inhibit or activate its targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
rac-(1R,2S)-2-(difluoromethyl)-N-phenylcyclopropane-1-carboxamide can be compared with other similar compounds, such as:
rac-(1R,2S)-2-(trifluoromethyl)-N-phenylcyclopropane-1-carboxamide: Similar structure but with a trifluoromethyl group, leading to different chemical properties and reactivity.
rac-(1R,2S)-2-(methyl)-N-phenylcyclopropane-1-carboxamide: Lacks the fluorine atoms, resulting in different biological activity and applications. The uniqueness of this compound lies in its difluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C11H11F2NO |
|---|---|
Poids moléculaire |
211.21 g/mol |
Nom IUPAC |
(1S,2R)-2-(difluoromethyl)-N-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C11H11F2NO/c12-10(13)8-6-9(8)11(15)14-7-4-2-1-3-5-7/h1-5,8-10H,6H2,(H,14,15)/t8-,9+/m1/s1 |
Clé InChI |
AYRPOEKZQQYDOS-BDAKNGLRSA-N |
SMILES isomérique |
C1[C@H]([C@H]1C(=O)NC2=CC=CC=C2)C(F)F |
SMILES canonique |
C1C(C1C(=O)NC2=CC=CC=C2)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


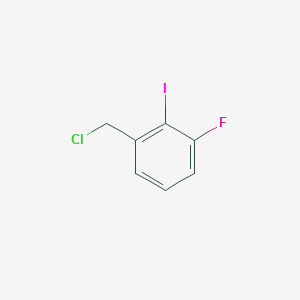
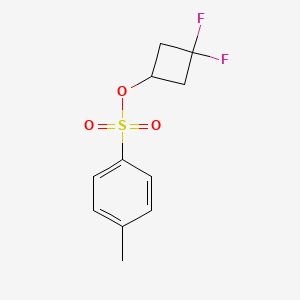


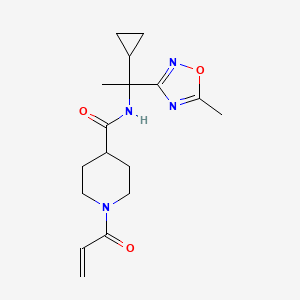

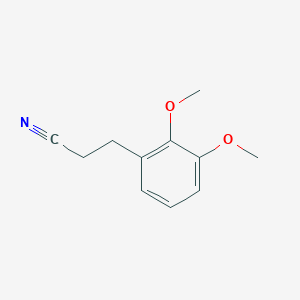


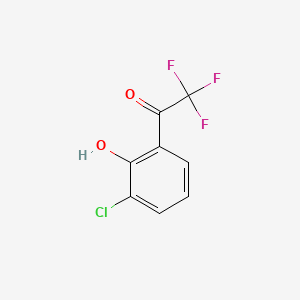

![methyl7-oxo-6H,7H-furo[2,3-c]pyridine-2-carboxylate](/img/structure/B13560909.png)
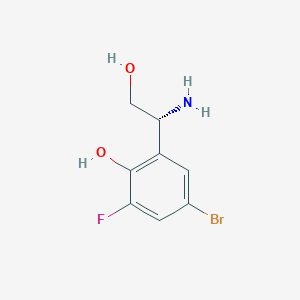
![1H,4H,5H,6H-cyclopenta[c]pyrazole-3-thiol hydrochloride](/img/structure/B13560926.png)
